molecular formula C22H23N3O2 B2528669 N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-99-5

N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2528669
CAS No.: 900002-99-5
M. Wt: 361.445
InChI Key: PEZFZXKWUHMIHJ-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic chemical compound featuring the 3,4-dihydropyrrolo[1,2-a]pyrazine core structure, a scaffold of significant interest in medicinal chemistry and oncology research . Compounds based on this fused bicyclic heterocycle have demonstrated notable in vitro antiproliferative activities against a range of human cancer cell lines, including pancreatic cancer (Panc-1), prostate cancer (PC3), and breast cancer (MDA-MB-231) . The biological profile of this chemical class suggests potential for investigating kinase inhibition and the induction of apoptosis and cell cycle arrest in cancer cells, providing a valuable tool for probing related biochemical pathways . Furthermore, the pyrrolo[1,2-a]pyrazine scaffold is recognized in scientific literature for its relevance in the inhibition of key enzymes such as poly(ADP-ribose) polymerase (PARP) . PARP inhibitors are a validated therapeutic strategy in cancer treatment, particularly in tumors with specific DNA repair deficiencies . This makes related compounds crucial for research into targeted cancer therapies and combination treatments. Researchers can utilize this high-quality compound for hit-to-lead optimization, mechanism-of-action studies, and in vitro biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-8-10-17(11-9-16)21-20-7-4-12-24(20)13-14-25(21)22(26)23-18-5-3-6-19(15-18)27-2/h3-12,15,21H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZFZXKWUHMIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C22H23N3O2
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 900002-99-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of appropriate precursors. The synthetic pathways often leverage the reactivity of dihydropyrroles and pyrazines to form the desired structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrrolo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) cell lines, showing promising antiproliferative activity. The results indicated that these compounds could inhibit cell growth effectively:

CompoundCell LineIC50 (µM)
7mPanc-114.95 ± 0.001
7oPC372.48 ± 0.058
7qMDA-MB-23172.81 ± 0.052

These findings suggest that modifications in the molecular structure can enhance biological efficacy .

The biological activity of N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with critical signaling pathways that regulate cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study on Dihydropyrrolo Compounds : A study evaluated a series of dihydropyrrolo derivatives for their anticancer properties and found that certain substitutions significantly increased their potency against specific cancer types .
  • Comparative Analysis : In a comparative study of various pyrazole derivatives, it was noted that N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide showed higher binding affinity towards certain receptors compared to other known anticancer agents .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to dihydropyrrolo[1,2-a]pyrazines. For instance, derivatives of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazines have demonstrated promising cytotoxic effects against several human cancer cell lines, including Panc-1, PC3, and MDA-MB-231. The cytotoxicity was evaluated using standard assays, revealing that certain derivatives exhibited significant antiproliferative activity compared to control drugs like etoposide .

Mechanism of Action
The mechanism behind the anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways. Compounds with similar structures have been shown to affect the cell cycle and promote programmed cell death in cancer cells .

Synthesis and Functionalization

Synthetic Routes
The synthesis of N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multicomponent reactions that allow for the efficient construction of complex heterocyclic frameworks. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .

Functionalization Potential
This compound serves as a versatile scaffold for further functionalization. Research indicates that late-stage modifications can be performed to introduce various substituents that may enhance biological activity or alter pharmacokinetic properties. For example, the introduction of different aryl groups can lead to derivatives with improved anticancer efficacy .

Biological Evaluation

In Vitro Studies
Biological evaluations have been conducted to assess the efficacy of this compound against various pathogens, including Mycobacterium tuberculosis. Some derivatives have shown activity comparable to standard treatments, indicating potential use in anti-tuberculosis therapies .

Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of related compounds have provided insights into how modifications affect biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing therapeutic profiles .

Data Tables

The following table summarizes key findings related to the biological activities and synthetic routes of N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and its derivatives:

Compound Activity Cell Line Tested IC50 (µM) Synthesis Method
N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamideAnticancerPanc-114.95 ± 0.001Microwave-assisted
Derivative AAntitubercularMycobacterium tuberculosis H37Rv6.25Multicomponent reaction
Derivative BAnticancerMDA-MB-23124.35 ± 0.001Late-stage functionalization

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated a series of dihydropyrrolo compounds for their anticancer properties against multiple cell lines. The results indicated that specific substitutions on the pyrazine ring significantly enhanced cytotoxicity compared to unsubstituted analogs .

Case Study 2: Antitubercular Activity
In another investigation, compounds derived from N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide were tested against Mycobacterium tuberculosis. Several derivatives exhibited potent activity with MIC values comparable to existing anti-tuberculosis drugs, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Nitrogen

Compound Name Substituent at Pyrazine N1 Molecular Weight Key Features
N-(3-Methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide p-Tolyl (4-methylphenyl) Not explicitly reported Hydrophobic p-tolyl enhances lipophilicity; 3-methoxy modulates electronic properties.
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 4-Ethoxyphenyl 397.425 Ethoxy group increases polarity; 2,6-difluorophenyl may improve metabolic stability.
1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3,4-Dimethoxyphenyl 405.5 Dimethoxy groups enhance solubility; phenethyl chain may influence receptor binding.

Substituent Variations on the Amide Nitrogen

Compound Name Substituent on Amide N Molecular Weight Key Features
N-(3-Methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3-Methoxyphenyl Not explicitly reported Methoxy group at meta position balances electronic effects and steric bulk.
N-Benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Benzyl 332.4 Pyridinyl and benzyl groups introduce aromatic interactions; lower molecular weight.
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Complex dihydrodioxin-pyrrolidinone 476.5 Bulky substituents may hinder membrane permeability but enhance target specificity.

Core Modifications and Fused Systems

Compound Name Core Structure Molecular Weight Key Features
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyridopyrrolopyrimidine Not explicitly reported Additional pyrimidine ring increases complexity and potential kinase inhibition.
Methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate Simple pyrrolopyrazine ester Not explicitly reported Ester group facilitates further derivatization; intermediate in synthesis.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. Key steps may include:
  • Cyclocondensation : Reacting pyrrolidine precursors with carbonyl-containing reagents under reflux (e.g., using ethanol or acetonitrile as solvents) to form the dihydropyrrolo-pyrazine core .
  • Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3-methoxyphenyl and p-tolyl substituents .
  • Optimization : Adjusting reaction temperature (e.g., 80–110°C), solvent polarity, and catalyst loading (e.g., Pd-mediated cross-couplings) to improve yields. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can enhance regioselectivity .
    Critical Parameters : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and diastereomeric purity. Coupling constants (J-values) help validate the dihydropyrazine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI+ mode) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements for anticancer activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace p-tolyl with halogenated aryl groups) and evaluate bioactivity .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify critical substituents (e.g., methoxy groups enhance membrane permeability) .
  • Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like protein kinases. Validate with mutagenesis studies .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., microsomal assays) and bioavailability (e.g., rat models) to address poor absorption or rapid metabolism .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and half-life .
  • Target Engagement Studies : Employ PET imaging or Western blotting to verify target modulation in vivo when in vitro data is inconsistent .

Q. How should computational modeling predict binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into X-ray crystal structures (e.g., EGFR kinase, PDB: 1M17). Focus on hydrogen bonding (e.g., pyrazine N-atoms with Lys745) and hydrophobic interactions (p-tolyl with Ile788) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate binding free energies (MM-PBSA) .
  • QSAR Models : Train regression models using descriptors (e.g., logP, polar surface area) and bioactivity data to prioritize analogs .

Q. How to address conflicting reports on the compound’s mechanism of action in neuroprotection vs. cytotoxicity?

  • Methodological Answer :
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins in treated vs. untreated cells .
  • ROS Detection : Measure reactive oxygen species (DCFDA assay) to determine if neuroprotection is linked to antioxidant activity .
  • Dose-Response Studies : Evaluate biphasic effects (e.g., cytoprotective at low doses vs. apoptotic at high doses) using flow cytometry (Annexin V/PI staining) .

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